N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioyl group attached to an acetamide moiety, with an isopropyl group substituting one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide typically involves the reaction of benzenecarbothioyl chloride with N-(propan-2-yl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:
Benzenecarbothioyl chloride+N-(propan-2-yl)acetamideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenecarbothioyl)-N-methylacetamide
- N-(Benzenecarbothioyl)-N-ethylacetamide
- N-(Benzenecarbothioyl)-N-(propan-2-yl)benzamide
Uniqueness
N-(Benzenecarbothioyl)-N-(propan-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.
Properties
CAS No. |
89873-88-1 |
---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
N-(benzenecarbonothioyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H15NOS/c1-9(2)13(10(3)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
KICHRLQTZRLIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.